molecular formula C22H32N2O2S B2628311 4-(4-phenyloxane-4-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane CAS No. 1421491-83-9

4-(4-phenyloxane-4-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane

Cat. No.: B2628311
CAS No.: 1421491-83-9
M. Wt: 388.57
InChI Key: PNWKFRMDFKOZGW-UHFFFAOYSA-N
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Description

4-(4-phenyloxane-4-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane is a complex organic compound that features a unique combination of functional groups, including a thiazepane ring, a pyrrolidine moiety, and a phenyloxane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenyloxane-4-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the pyrrolidine and phenyloxane groups through nucleophilic substitution and acylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-phenyloxane-4-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-(4-phenyloxane-4-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-phenyloxane-4-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(1-Pyrrolidinyl)ethoxy)phenylboronic acid
  • 4-[(1-Pyrrolidinyl)carbonyl]phenylboronic Acid

Uniqueness

4-(4-phenyloxane-4-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications.

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2S/c25-21(22(9-14-26-15-10-22)19-7-2-1-3-8-19)24-13-6-16-27-18-20(24)17-23-11-4-5-12-23/h1-3,7-8,20H,4-6,9-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWKFRMDFKOZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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